(2S)-2-amino-4-methyl-N-phenylpentanamide
Description
(2S)-2-Amino-4-methyl-N-phenylpentanamide is a chiral amide derivative characterized by a stereospecific amino group at the second carbon (S-configuration), a methyl substituent at the fourth carbon of the pentanamide backbone, and a phenyl group attached to the amide nitrogen. The compound’s stereochemistry and functional groups suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to chiral recognition .
Properties
CAS No. |
147485-04-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-methyl-N-phenylpentanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral amine. This can be achieved through asymmetric synthesis or by resolution of racemic mixtures.
Amidation Reaction: The chiral amine is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a catalytic amount of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to carry out the amidation reaction efficiently.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Automated Purification: Using automated chromatography systems for the purification process to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group in (2S)-2-amino-4-methyl-N-phenylpentanamide can undergo oxidation to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation Products: Imines or nitriles.
Reduction Products: Primary amines.
Substitution Products: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (2S)-2-amino-4-methyl-N-phenylpentanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: This compound can be used to design enzyme inhibitors due to its ability to interact with active sites of enzymes through its amine and amide groups.
Medicine:
Drug Development: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Polymer Production: It can be used in the production of specialty polymers and resins due to its amide functionality.
Mechanism of Action
The mechanism by which (2S)-2-amino-4-methyl-N-phenylpentanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the amide group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Key structural analogs and their differences are summarized below:
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenyl analog () exhibits higher electronegativity, which may enhance hydrogen-bonding interactions in biological systems compared to the parent compound’s phenyl group .
- Bulkier Substituents : Sulfamoyl and dioxoisoindolin derivatives () show significantly higher molecular weights (~493 g/mol) and altered solubility profiles, likely due to increased polarity and steric hindrance .
- Chirality and Stereochemistry: The S-configuration at the amino group is conserved across analogs, emphasizing its role in enantioselective interactions .
Physicochemical Properties
- Melting Points : Sulfamoyl derivatives (e.g., ) display higher melting points (~83°C) compared to simpler phenyl or fluorophenyl analogs, correlating with increased molecular rigidity .
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation, whereas lipophilic groups (e.g., phenylethyl in ) enhance membrane permeability .
Biological Activity
(2S)-2-amino-4-methyl-N-phenylpentanamide, a chiral compound, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
- Functional Groups : Amino group, methyl group, phenyl group, and pentanamide backbone
- Stereochemistry : (2S) configuration enhances its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Chiral Amine : Achieved through asymmetric synthesis or resolution of racemic mixtures.
- Amidation Reaction : The chiral amine is reacted with a carboxylic acid derivative (e.g., acid chloride) using coupling agents like DCC or bases such as triethylamine.
- Purification : The crude product is purified via recrystallization or chromatography to achieve high purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amine and amide groups can form hydrogen bonds with active sites of enzymes, modulating their activity. This makes the compound a candidate for designing enzyme inhibitors.
- Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways related to neurological and inflammatory responses.
1. Enzyme Inhibitors
Research indicates that this compound can inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as a CDK4 inhibitor, which is crucial in cancer therapy due to its role in cell cycle regulation.
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity, making it a potential therapeutic agent for conditions characterized by inflammation. Studies involving human gingival fibroblasts have highlighted its capacity to reduce inflammatory markers.
3. Neuroprotective Properties
As a building block for pharmaceuticals targeting neurological disorders, this compound's unique structure may enhance its efficacy in neuroprotection.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Inhibitory Activity on CDK4 | Demonstrated selective inhibition of CDK4 in vitro, suggesting potential for cancer therapy. |
| Anti-inflammatory Study | Reduced pro-inflammatory cytokines in human fibroblasts, indicating therapeutic potential in inflammatory diseases. |
| Neuroprotective Research | Showed promise as an intermediate in drug development for neurological conditions. |
Comparison with Similar Compounds
| Compound | Main Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-4-methylpentanamide | Lacks phenyl group | Less effective in hydrophobic interactions |
| (2S)-2-amino-4-phenylbutanamide | Shorter carbon chain | Affects binding affinity |
| (2S)-2-amino-4-methyl-N-benzylpentanamide | Contains benzyl instead of phenyl | Alters steric properties |
The presence of both the methyl and phenyl groups in this compound enhances its hydrophobic characteristics and interaction capabilities compared to similar compounds.
Future Directions
Future research should focus on:
- Safety Profile Assessment : Evaluating the toxicity and safety of this compound in various biological systems.
- Therapeutic Development : Exploring its potential as a therapeutic agent for cancer and inflammatory diseases.
- Drug Delivery Systems : Investigating applications in nanomedicine and targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
